

Identifying reactive intermediates and toxicity of Sapitinib difumarate

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Compound of Interest

Compound Name: Sapitinib difumarate

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Technical Support Center: Sapitinib Difumarate

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the identification of reactive intermediates and the toxicity profile of Sapitinib difumarate (AZD8931).

Frequently Asked Questions (FAQs)

Q1: What is Sapitinib difumarate and what is its mechanism of action?

A1: Sapitinib difumarate is an orally available, reversible, and competitive ATP inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases.[1][2] It equipotently targets EGFR (ErbB1), HER2 (ErbB2), and HER3 (ErbB3), thereby inhibiting their signaling pathways.[3][4] These pathways are crucial in tumor cell proliferation and survival.[5] By blocking these receptors, Sapitinib can inhibit the growth of cancer cells that overexpress or have mutations in these receptors.

Q2: What are the known reactive intermediates of Sapitinib?

A2: In vitro studies using human liver microsomes have identified two main types of reactive intermediates for Sapitinib: iminium ions and an aldehyde intermediate.[2] These are formed during phase I metabolism. The generation of these reactive species is considered a potential contributor to the observed side effects of the drug.[2]

Q3: How are the reactive intermediates of Sapitinib formed?

A3: The formation of Sapitinib's reactive intermediates occurs through two primary bioactivation pathways:[2]

- **Iminium Ion Formation:** The piperidine ring of Sapitinib undergoes hydroxylation at the α -carbons adjacent to the tertiary nitrogen. This is followed by the loss of a water molecule, leading to the formation of unstable and reactive iminium intermediates.
- **Aldehyde Formation:** The N-methylacetamide group of Sapitinib can undergo oxidative dealkylation, which results in the generation of an unstable aldehyde intermediate.

Q4: What are the potential toxicities associated with Sapitinib difumarate?

A4: Clinical trials have identified several common adverse events associated with Sapitinib treatment. The most frequently reported toxicities are gastrointestinal (diarrhea, stomatitis) and cutaneous (rash, dry skin, acneiform dermatitis, paronychia).[1][6][7] Dose-limiting toxicities have been observed at higher doses and include severe diarrhea and rash.[7]

Troubleshooting Guide

Problem: I am observing unexpected or severe toxicity in my in vitro/in vivo experiments with Sapitinib.

Possible Cause 1: Formation of reactive metabolites.

- **Troubleshooting Tip:** The observed toxicity may be linked to the formation of iminium or aldehyde reactive intermediates. Consider co-incubating your system with trapping agents like potassium cyanide (for iminium ions) or methoxyamine (for aldehydes) to confirm their presence.[2] Subsequent analysis by LC-MS/MS can identify the stable adducts formed.

Possible Cause 2: Off-target effects or high local concentrations.

- **Troubleshooting Tip:** Review the dosage and administration protocol. Ensure that the concentrations used are within the range reported in preclinical and clinical studies. High local concentrations can lead to exaggerated pharmacological effects or off-target toxicities.

Problem: How can I proactively assess the potential for reactive metabolite formation in my new compounds that are structurally related to Sapitinib?

- Troubleshooting Tip: Employ in vitro screening assays early in the drug discovery process. Incubating your compound with human liver microsomes in the presence of trapping agents is a direct way to detect reactive intermediates. Glutathione (GSH) can also be used as a trapping agent to detect a broader range of electrophilic reactive species. Monitoring GSH depletion in cellular systems like HepaRG cells can also serve as an indicator of reactive metabolite formation.

Quantitative Toxicity Data

The following tables summarize the incidence of common adverse events observed in clinical trials of Sapitinib (AZD8931).

Table 1: Most Frequent Adverse Events with Sapitinib Monotherapy[1]

Adverse Event	Incidence (N=11)
Diarrhea	8
Paronychia	8
Pustular Rash	8
Dry Skin	8

Table 2: Incidence of Common Adverse Events with Sapitinib in Combination with Anastrozole[6]

Adverse Event	Placebo + Anastrozole (N=121)	AZD8931 20mg bid + Anastrozole (N=118)	AZD8931 40mg bid + Anastrozole (N=120)
Diarrhea	12%	40%	51%
Rash	12%	32%	48%
Dry Skin	2%	19%	25%
Acneiform Dermatitis	2%	16%	28%

Table 3: Dose-Limiting Toxicities (DLTs) of Sapitinib Monotherapy[7]

Dose Level	Number of Patients	DLTs Observed
240 mg bid	6	1 patient (Grade 3 rash)
300 mg bid	3	2 patients (Grade 3 and 4 diarrhea)

Experimental Protocols

Protocol 1: In Vitro Identification of Sapitinib Reactive Intermediates[2]

This protocol outlines the methodology for identifying reactive intermediates of Sapitinib using human liver microsomes and trapping agents.

- Incubation:
 - Prepare an incubation mixture containing human liver microsomes (HLMs), Sapitinib, and an NADPH-regenerating system in a phosphate buffer (pH 7.4).
 - To trap iminium intermediates, add potassium cyanide to the mixture.
 - To trap aldehyde intermediates, add methoxyamine to a separate incubation mixture.
 - Incubate the mixtures at 37°C.

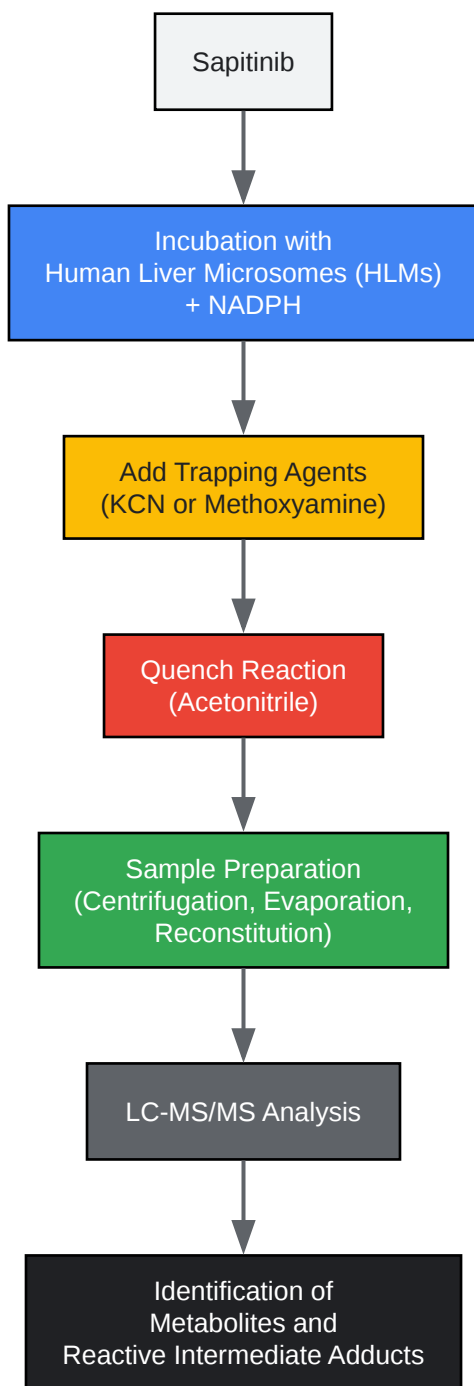
- Sample Preparation:
 - Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
 - Centrifuge the samples to precipitate proteins.
 - Evaporate the supernatant to dryness and reconstitute in a suitable solvent for analysis.
- LC-MS/MS Analysis:
 - Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
 - Use a suitable C18 column for chromatographic separation.
 - Employ a gradient elution method with mobile phases such as water with formic acid and acetonitrile with formic acid.
 - Detect the parent drug, its metabolites, and the trapped reactive intermediate adducts using mass spectrometry in positive ion mode.

Visualizations



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Caption: Mechanism of action of Sunitinib.



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Caption: Workflow for identifying reactive intermediates.

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